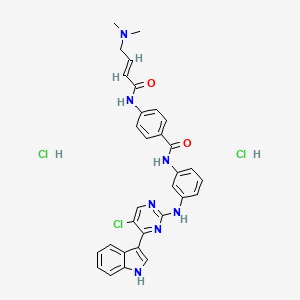

THZ1 Dihydrochloride

概要

説明

THZ1 Dihydrochloride is a selective, covalent, and allosteric inhibitor of CDK7 with an IC50 of 3.2 nM . It has antiproliferative effects on a variety of cancer cell lines . It irreversibly inhibits the phosphorylation of RNA polymerase II CTD . It has been shown to have major effects on a small subset of genes, including RUNX1, leading to the subsequent loss of a larger gene expression program, resulting in cell death .

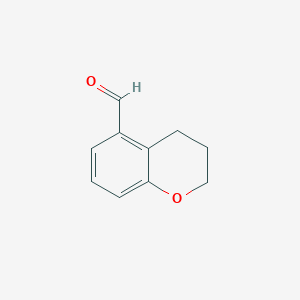

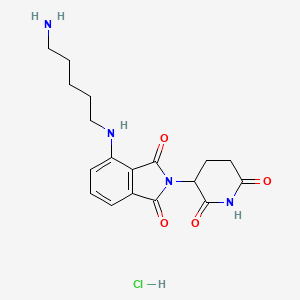

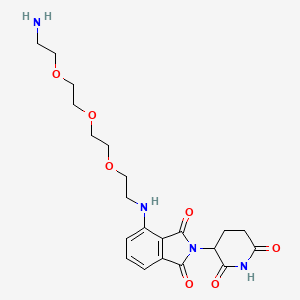

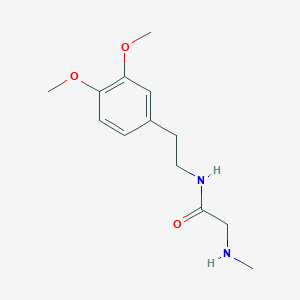

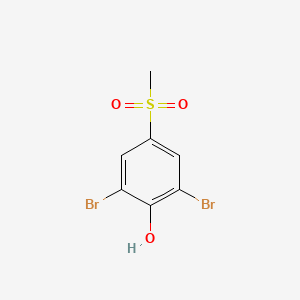

Molecular Structure Analysis

This compound has been reported to target a unique cysteine residue located outside the canonical kinase domain, providing an unanticipated means of achieving selectivity for CDK7 . It also inhibits the closely related kinases CDK12 and CDK13 .

Physical and Chemical Properties Analysis

This compound has a molecular formula of C31H28ClN7O2 and a molecular weight of 566.05 . The density is 1.4±0.1 g/cm3 .

科学的研究の応用

Terahertz Imaging and Sensing in Biomedical Applications

Terahertz technology has demonstrated significant potential in biomedical research and diagnostics. It offers non-invasive, label-free imaging and sensing capabilities, making it especially suitable for cancer diagnosis, burn evaluation, and the monitoring of various biological tissues and processes. THz imaging can differentiate between healthy and diseased tissues by exploiting their distinct absorption and reflection characteristics at THz frequencies. This capability extends to the observation of hydration and dehydration dynamics in biological samples, providing valuable insights into cellular and tissue function and structure (Wilmink & Grundt, 2011; Gong et al., 2019).

Terahertz Spectroscopy in Pharmaceutical Analysis

In the pharmaceutical industry, THz spectroscopy has been employed for the chemical mapping and analysis of compounds within drug tablets. It allows for the non-destructive identification of pseudo-polymorphic changes, hydration, and dehydration processes, offering a new avenue for understanding drug stability, formulation, and quality control. This technique can provide a detailed profile of the molecular composition and structural integrity of pharmaceuticals, aiding in the development and testing of new drugs (Hisazumi et al., 2012).

Applications in Agriculture and Food Safety

Terahertz technology has found applications in the agricultural sector and food safety, where it is used for non-destructive testing and quality control. THz spectroscopy and imaging can detect moisture content, evaluate the freshness of produce, identify foreign objects or contaminants, and assess the quality of seeds and grains. Its ability to provide rapid, accurate analysis without damaging the sample makes it an invaluable tool for ensuring the safety and quality of food products (Afsah-Hejri et al., 2020).

Environmental Monitoring and Safety

Terahertz spectroscopy is also applied in environmental monitoring and safety, where it can detect and quantify the presence of toxic chemicals, pollutants, and hazardous materials. Its sensitivity to specific molecular vibrations allows for the identification of substances based on their unique THz absorption spectra, offering a powerful method for environmental assessment and protection (Yang et al., 2018).

作用機序

Target of Action

THZ1 Dihydrochloride, also known as THZ1 2HCl, is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7) . CDK7 serves as a pivotal regulator in orchestrating cellular cycle dynamics and gene transcriptional activity . Elevated expression levels of CDK7 have been ubiquitously documented across a spectrum of malignancies and have been concomitantly correlated with adverse clinical outcomes . THZ1 achieves CDK7 specificity by targeting a remote cysteine residue located outside of the canonical kinase domain .

Mode of Action

THZ1 interacts with its primary target, CDK7, by combining allosteric covalent binding and ATP-site binding to irreversibly inhibit CDK7 . This inhibition leads to a pronounced downregulation of gene transcription, with a preferential repression of mitotic cell cycle and NF-κB signaling-related transcripts .

Biochemical Pathways

The inhibition of CDK7 by THZ1 affects several biochemical pathways. It specifically suppresses p38α/MYC-associated genes, leading to the downregulation of MYC transcriptional activity . This results in the suppression of the synthesis of two core transcription factors belonging to the hedgehog pathway (the glioma-associated oncogenes GLI1 and GLI2) .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it’s known that THZ1 exhibits a potent inhibitory effect with an IC50 value of 3.2 nM . This suggests that the compound has a high binding affinity and could potentially have good bioavailability.

Result of Action

The inhibition of CDK7 by THZ1 leads to significant molecular and cellular effects. It elicits apoptosis and suppresses tumor growth . Moreover, THZ1 treatment results in the transcriptional modulation by inhibiting the phosphorylation of Ser2, Ser5, and Ser7 within RNA polymerase II (RNAPII) . This leads to the downregulation of several proteins, including MYC, MCL-1, and BCL-XL .

Action Environment

These can include lifestyle factors such as diet and exercise, as well as exposure to certain chemicals or pollutants . .

Safety and Hazards

THZ1 Dihydrochloride is toxic and has antiproliferative effects. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact, it is advised to wash immediately with plenty of water .

生化学分析

Biochemical Properties

THZ1 Dihydrochloride interacts with several enzymes and proteins. It is a potent inhibitor of CDK7, a kinase that plays a crucial role in cell cycle transitions and gene transcription . This compound achieves CDK7 specificity by targeting a remote cysteine residue located outside of the canonical kinase domain . This interaction leads to the inhibition of CDK7, thereby affecting the biochemical reactions that CDK7 is involved in .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to suppress tumor growth and elicit apoptosis in non-small cell lung cancer (NSCLC) cells . It also has a pronounced antineoplastic effect in gastrointestinal stromal tumor (GIST) cells . This compound influences cell function by inhibiting CDK7, which in turn suppresses the transcription of several genes, including those involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As a covalent inhibitor of CDK7, this compound binds to a remote cysteine residue on CDK7 . This binding inhibits the activity of CDK7, leading to the suppression of the transcription of several genes . This includes the downregulation of MYC, a gene that plays a crucial role in cell cycle progression, apoptosis, and cellular transformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to have a dose-dependent inhibitory effect in various cancers . Over time, this compound can lead to cell cycle arrest, apoptosis induction, and DNA damage . It also suppresses the transcription of several genes over time, leading to long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a murine orthotopic pancreatic cancer model, the combined use of THZ1 and antiPD-1 therapy resulted in significant tumor regression

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits CDK7, which plays a crucial role in the regulation of cell cycle transitions and gene transcription . This inhibition affects the transcription of several genes, including those involved in metabolic pathways .

特性

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTGQOACYBCREM-QVLKBJGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Cl3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

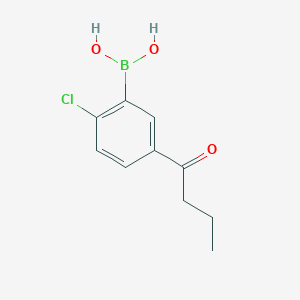

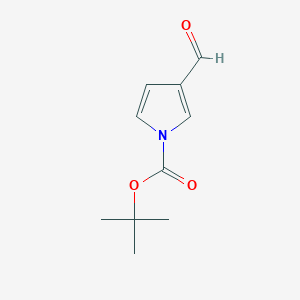

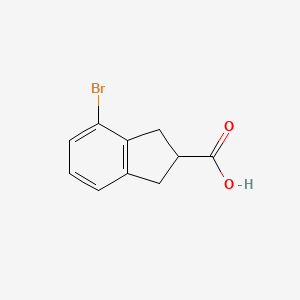

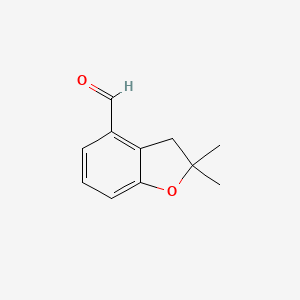

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3115298.png)

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3115359.png)